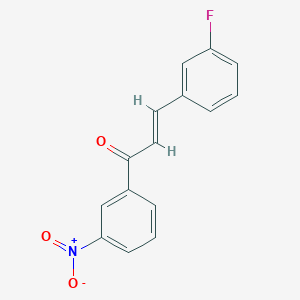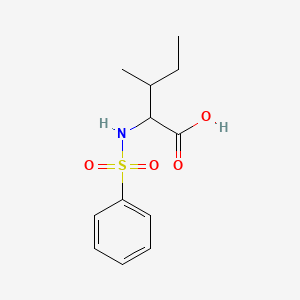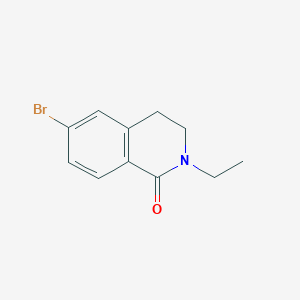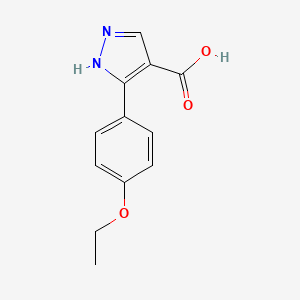
6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde
Overview
Description
6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C10H4ClNO5 and a molecular weight of 253.6 . It is used for research purposes .
Molecular Structure Analysis
The non-H atoms of the 6-chloro-chromone unit are coplanar with the largest deviation from the mean plane being found for the C=O C atom . The nitro group (NO2) is inclined to the chromone unit mean plane by 13.3 degrees . The formyl group is also twisted with respect to the attached ring .Scientific Research Applications
Synthetic Protocols and Pharmacological Importance
6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde, a compound with potential in various synthetic and pharmacological applications, is a notable example of chromene derivatives. Chromene derivatives, such as 6H-benzo[c]chromen-6-ones, are core structures in secondary metabolites with significant pharmacological importance. Due to the limited quantities produced by natural sources, there is a considerable interest in developing synthetic protocols for these compounds. Such derivatives have been synthesized through methods including Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization, showcasing the versatility and potential utility of compounds like this compound in synthetic organic chemistry and pharmacology (Mazimba, 2016).
Environmental and Toxicological Studies
The environmental and toxicological implications of related compounds, particularly those involving nitro-PAHs (polycyclic aromatic hydrocarbons) and oxy-PAHs, are critical areas of study. These compounds, due to their structural modifications and reactivity, contribute significantly to the toxicity of the polycyclic aromatic compounds fraction in the environment. The understanding of the sources, fate, occurrence, and potential health risks of oxy-PAHs emphasizes the importance of studying structurally related compounds like this compound for environmental health and safety assessments (Clergé et al., 2019).
Catalytic Reduction and Chemical Transformations
The catalytic reduction of nitro aromatic compounds into various functional groups, using reagents like CO, highlights the synthetic versatility of nitro compounds, including those structurally related to this compound. Such transformations are integral in organic synthesis, indicating the potential utility of this compound in developing new synthetic methodologies and materials (Tafesh & Weiguny, 1996).
properties
IUPAC Name |
6-chloro-8-nitro-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClNO5/c11-6-1-7-9(14)5(3-13)4-17-10(7)8(2-6)12(15)16/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPKRYWMRCGBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



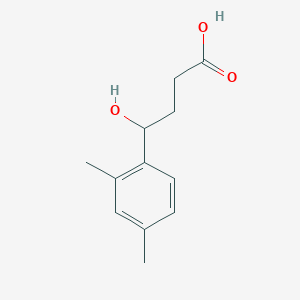
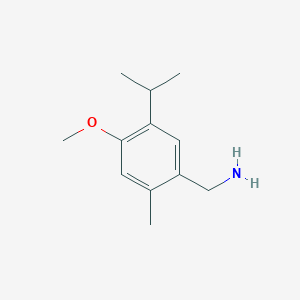
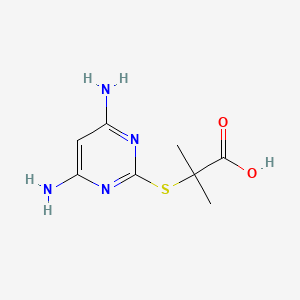



![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3162650.png)

![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B3162675.png)

